![molecular formula C9H14O2 B13584977 1-Methylspiro[3.3]heptane-1-carboxylicacid](/img/structure/B13584977.png)
1-Methylspiro[3.3]heptane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylspiro[3.3]heptane-1-carboxylic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities This compound is characterized by a spirocyclic structure, which consists of two rings sharing a single carbon atom
Vorbereitungsmethoden
The synthesis of 1-Methylspiro[3.3]heptane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable spirocyclic precursor with a methylating agent under controlled conditions . The reaction conditions typically include the use of a strong base, such as sodium hydride, and a polar aprotic solvent, such as dimethyl sulfoxide. Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Methylspiro[3.3]heptane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield a corresponding ketone, while reduction may produce an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
1-Methylspiro[3.3]heptane-1-carboxylic acid has found applications in several scientific research areas, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development. In medicine, it has been investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities. In industry, it is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methylspiro[3.3]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways . The carboxylic acid group allows it to form hydrogen bonds with target proteins, potentially inhibiting their activity. Additionally, the spirocyclic structure may enable it to fit into unique binding sites on enzymes or receptors, modulating their function. Further research is needed to fully elucidate the molecular targets and pathways involved in its effects.
Vergleich Mit ähnlichen Verbindungen
1-Methylspiro[3.3]heptane-1-carboxylic acid can be compared with other spirocyclic compounds, such as 2,6-Dichlorospiro[3.3]heptane and 1,6-Dioxaspiro[4.5]decane . These compounds share the spirocyclic core structure but differ in their substituents and functional groups. The presence of different substituents can significantly impact their reactivity, biological activity, and potential applications. For example, the dichloro derivative may exhibit different reactivity in substitution reactions compared to the methyl derivative.
Eigenschaften
Molekularformel |
C9H14O2 |
---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
3-methylspiro[3.3]heptane-3-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-8(7(10)11)5-6-9(8)3-2-4-9/h2-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
TZJISXUVXQQOFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC12CCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.